(Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol
Description
(Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol is a synthetic styrylbenzofuran derivative characterized by a benzofuran core substituted with a hydroxyl group at position 7 and a (Z)-configured 3,4,5-trimethoxystyryl moiety at position 5. The trimethoxyphenyl group is a hallmark of compounds targeting tubulin polymerization, akin to combretastatin analogs, while the benzofuran scaffold and hydroxyl group may enhance solubility and hydrogen-bonding interactions with biological targets .
Properties
Molecular Formula |
C19H18O5 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-7-ol |
InChI |
InChI=1S/C19H18O5/c1-21-16-10-13(11-17(22-2)19(16)23-3)5-4-12-8-14-6-7-24-18(14)15(20)9-12/h4-11,20H,1-3H3/b5-4- |
InChI Key |
LFTFLOYAWIWHDE-PLNGDYQASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C2=CC(=C3C(=C2)C=CO3)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C3C(=C2)C=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trimethoxybenzaldehyde and a suitable benzofuran derivative.
Condensation Reaction: The key step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and the benzofuran derivative under basic conditions to form the styrylbenzofuran intermediate.
Reduction: The intermediate is then reduced to yield the final product, (Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities, such as antioxidant, anti-inflammatory, or antimicrobial properties, making it a subject of interest in biomedical research.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, including its role in drug development for treating various diseases.
Industry
Industrially, (Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or signaling pathways to exert its effects.
Comparison with Similar Compounds
Key Observations :
- Core Structure: The benzofuran in the target compound contrasts with the furochromene in Compound 2 and the stilbene in combretastatin A-4.
- Substituents : The hydroxyl group in the target compound may improve aqueous solubility compared to the lipophilic isopropyl and dione groups in Compound 2.
- Synthesis : Compound 2 requires stringent low-temperature conditions and titanium-based catalysts, whereas the target compound’s synthesis is likely less complex, though specifics are undocumented.
Key Findings :
- Activity : Combretastatin A-4 remains the most potent due to its E-styryl configuration and optimal methoxy positioning. The Z-configuration in the target compound and Compound 2 likely reduces tubulin binding but may improve selectivity for other targets.
- Solubility : The hydroxyl group in the target compound modestly enhances aqueous solubility compared to Combretastatin A-4 and Compound 2, though all require formulation aids for in vivo use.
- LogP : The target compound’s LogP (2.8) reflects a balance between hydrophobicity (trimethoxystyryl) and polarity (hydroxyl), whereas Compound 2’s higher LogP (4.1) correlates with its lipophilic substituents.
Research Implications
- Structural Optimization : The benzofuran scaffold in the target compound offers a tunable platform for modifying substituents (e.g., replacing methoxy with halogens or amines) to enhance potency or solubility.
- Configuration Effects : Comparative studies of Z- vs. E-isomers are critical; the Z-configuration in the target compound may reduce off-target effects but requires validation in cytotoxicity assays.
Biological Activity
(Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, summarizing key findings from various studies and presenting relevant data in tables for clarity.
The biological activity of (Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol is largely attributed to its interactions with cellular pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. The compound's ability to modulate these pathways suggests potential utility in treating various diseases.
Anticancer Properties
Several studies have investigated the anticancer effects of (Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol. Notably:
- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating effective growth inhibition at relatively low concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
| A549 (Lung) | 25 |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In animal models, administration of (Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Case Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of (Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with a notable increase in apoptotic markers.
- Inflammation Model Study : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced paw edema and histological signs of inflammation compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
